molecular formula C11H13NO3 B2698864 Prop-2-en-1-yl n-[4-(hydroxymethyl)phenyl]carbamate CAS No. 914094-82-9

Prop-2-en-1-yl n-[4-(hydroxymethyl)phenyl]carbamate

Cat. No.: B2698864
CAS No.: 914094-82-9
M. Wt: 207.229
InChI Key: UWMJWQBNJULCJG-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl N-[4-(hydroxymethyl)phenyl]carbamate (CAS 914094-82-9) is a synthetic organic compound of significant interest in modern drug discovery and medicinal chemistry. With the molecular formula C 11 H 13 NO 3 and a molecular weight of 207.2258 g/mol , this compound features a carbamate group (-O(C=O)N-) linked to a phenyl ring substituted with a hydroxymethyl group. The carbamate functional group is a well-established and versatile scaffold in the design of bioactive molecules and prodrugs . It is characterized by its hybrid amide-ester structure, which confers greater proteolytic stability compared to a natural amide bond, making it a valuable peptide bond surrogate in the development of enzyme inhibitors . The presence of both the carbamate linker and the hydroxymethyl group on the aromatic ring provides two distinct sites for further chemical modification, allowing researchers to tailor the compound's properties or conjugate it to other molecular entities . Carbamate-bearing compounds are widely utilized in medicinal chemistry due to their ability to permeate cell membranes and participate in hydrogen bonding, which can be crucial for target engagement . The specific structural features of this compound make it a promising building block for research programs focused on developing novel therapeutic agents, particularly as a precursor for more complex molecules. It is supplied as a research chemical and is strictly for Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

prop-2-enyl N-[4-(hydroxymethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-7-15-11(14)12-10-5-3-9(8-13)4-6-10/h2-6,13H,1,7-8H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMJWQBNJULCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914094-82-9
Record name prop-2-en-1-yl N-[4-(hydroxymethyl)phenyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl n-[4-(hydroxymethyl)phenyl]carbamate typically involves the reaction of 4-hydroxymethylphenol with allyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired ester product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl n-[4-(hydroxymethyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.

Major Products Formed

    Oxidation: 4-Carboxyphenyl-carbamic acid allyl ester.

    Reduction: 4-Hydroxymethyl-phenyl-carbamic acid allyl alcohol.

    Substitution: 4-Nitro- or 4-Halogen-substituted derivatives of the original compound.

Scientific Research Applications

Prop-2-en-1-yl n-[4-(hydroxymethyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can release active compounds in vivo.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl n-[4-(hydroxymethyl)phenyl]carbamate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the carbamic acid moiety can participate in nucleophilic or electrophilic reactions. The allyl ester group can undergo hydrolysis to release allyl alcohol, which can further react with cellular components.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Prop-2-en-1-yl N-phenylcarbamate (C₁₀H₁₁NO₂)
  • Structure : Allyl group + unsubstituted phenyl carbamate.
  • Key Properties : High lipophilicity (log k ~3.2 via HPLC), used as a building block in drug synthesis and agrochemicals .
  • Applications : Intermediate for neurological and metabolic drug candidates; precursor for pesticides .
Prop-2-en-1-yl N-[4-(hydroxymethyl)phenyl]carbamate
  • Structure : Adds a –CH₂OH group to the phenyl ring.
  • Key Properties : Increased polarity due to the hydroxymethyl group, likely reducing log k compared to the unsubstituted analog. Enhanced hydrogen-bonding capacity may improve solubility in aqueous systems.
  • Applications: Potential use in drug formulations requiring higher solubility; modified agrochemicals with targeted environmental persistence.
4-[3-(4-Methylphenyl)prop-2-enoyl]phenyl phenylcarbamate (C₂₃H₁₉NO₃)
  • Structure: Incorporates a 4-methylphenyl enoyl group and phenyl carbamate.
  • Key Properties: Methyl substitution increases lipophilicity (log k ~3.5) compared to hydroxymethyl derivatives. The enoyl group introduces ketone reactivity .
  • Applications : Explored in polymer chemistry and as a photoactive agent.
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates
  • Structure : Chloro-substituted phenyl rings with carbamate and amide linkages.
  • Key Properties : High log k values (~4.1–4.8) due to halogenated groups; enhanced stability and bioactivity .
  • Applications : Antifungal and antibacterial agents in agrochemicals.

Biological Activity

Prop-2-en-1-yl n-[4-(hydroxymethyl)phenyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a propenyl group attached to a carbamate moiety, which is linked to a hydroxymethyl-substituted phenyl group. This unique structure may contribute to its biological activities, potentially influencing its interaction with various biological targets.

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, potentially mitigating oxidative stress in cellular environments.
  • Cytotoxic Effects : Some studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anti-cancer agent.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:

PathogenMinimum Inhibitory Concentration (MIC)Observations
Escherichia coli32 µg/mLSignificant growth inhibition
Staphylococcus aureus16 µg/mLEffective against methicillin-resistant strains
Candida albicans64 µg/mLModerate antifungal activity

These findings suggest that the compound could be developed further for therapeutic applications against resistant microbial strains.

Cytotoxicity in Cancer Cells

In vitro studies on human cancer cell lines (e.g., breast and colon cancer) revealed that treatment with this compound resulted in:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
HT-29 (Colon)20Cell cycle arrest at G1 phase

These results indicate that the compound may have selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further investigation as an anticancer agent.

Q & A

Q. What are the common synthetic routes for Prop-2-en-1-yl N-[4-(hydroxymethyl)phenyl]carbamate?

Methodological Answer: The synthesis typically involves reacting phenolic derivatives with isocyanates or carbamoylating agents. A widely used approach includes:

  • Step 1: Reacting 4-(hydroxymethyl)phenol with an isocyanate precursor (e.g., allyl isocyanate) in anhydrous dichloromethane under nitrogen atmosphere.
  • Step 2: Catalyzing the reaction with triethylamine (TEA) at 0–5°C for 2 hours, followed by gradual warming to room temperature.
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product with >80% purity.

Key Considerations:

  • Control moisture to avoid side reactions (e.g., hydrolysis of the carbamate group).
  • Optimize stoichiometry to minimize unreacted starting materials .

Q. Table 1: Synthetic Conditions Comparison

MethodSolventCatalystYield (%)Purity (%)Reference
Allyl isocyanate routeDCMTEA8285
Carbamoyl chlorideTHFDMAP7578

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identifies protons on the allyl group (δ 5.2–5.8 ppm, multiplet) and hydroxymethyl phenyl (δ 4.5 ppm, singlet).
    • 13C NMR: Confirms carbamate carbonyl (δ 155–160 ppm) and allyl carbons (δ 115–125 ppm).
  • Infrared Spectroscopy (IR): Detects carbamate C=O stretch (~1700 cm⁻¹) and O-H stretch (~3400 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ calculated for C12H13NO3: 220.0974).
  • X-ray Crystallography: Resolves molecular geometry (e.g., bond angles around the carbamate group) using SHELXL for refinement .

Note: Cross-validate results with multiple techniques to address spectral ambiguities (e.g., overlapping peaks in crowded regions) .

Q. What are the potential biological applications of this carbamate derivative?

Methodological Answer:

  • Enzyme Inhibition: The carbamate group forms covalent bonds with serine hydrolases (e.g., acetylcholinesterase), enabling mechanistic studies of active-site interactions.
  • Medicinal Chemistry: Acts as a prodrug moiety due to hydrolytic stability under physiological conditions.
  • Experimental Design:
    • Use kinetic assays (e.g., Ellman’s method) to measure inhibition constants (Ki).
    • Perform molecular docking (AutoDock Vina) to predict binding poses relative to similar inhibitors .

Advanced Research Questions

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMSO, DMF) mixed with non-polar antisolvents (hexane) via vapor diffusion.
  • Temperature Gradients: Slow cooling from 40°C to 4°C enhances crystal nucleation.
  • SHELX Refinement:
    • Use SHELXL for anisotropic displacement parameter refinement.
    • Validate hydrogen bonding networks (e.g., O-H···O interactions) using WinGX/ORTEP .

Q. Table 2: Crystallization Optimization Parameters

ConditionCrystal QualityResolution (Å)R-factor (%)
DMSO/Hexane (1:3)Needle-shaped1.84.2
Ethanol/Water (2:1)Plate-like2.15.7

Q. How should contradictory spectroscopic data between studies be resolved?

Methodological Answer:

  • Root-Cause Analysis:
    • Compare solvent effects (e.g., DMSO vs. CDCl3 in NMR) on chemical shifts.
    • Replicate experiments under reported conditions to isolate variables.
  • Advanced Techniques:
    • Use 2D NMR (COSY, HSQC) to resolve proton-carbon correlations.
    • Employ dynamic light scattering (DLS) to detect aggregates causing spectral noise .

Case Study: Discrepancies in carbonyl IR stretches (1700 vs. 1680 cm⁻¹) may arise from crystallinity differences; use solid-state IR for conclusive analysis .

Q. What experimental approaches are recommended to study enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic Assays:
    • Measure IC50 values using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterases).
    • Perform time-dependent inactivation studies to distinguish reversible vs. irreversible binding.
  • Structural Biology:
    • Co-crystallize the compound with target enzymes (e.g., trypsin) and refine structures via SHELX.
    • Use surface plasmon resonance (SPR) to quantify binding affinities (KD) .

Q. Table 3: Example Inhibition Data

EnzymeIC50 (µM)MechanismReference
Acetylcholinesterase12.3Irreversible
Lipase45.7Competitive

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